molecular formula C9H12N2O3 B2858358 ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate CAS No. 958132-55-3

ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

Cat. No.: B2858358
CAS No.: 958132-55-3
M. Wt: 196.206
InChI Key: ASHMSFPCQOVCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate, which enables the rapid construction of the pyrazole core . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions or one-pot condensation and oxidation processes. These methods are designed to maximize yield and minimize the use of hazardous reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMSFPCQOVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958132-55-3
Record name ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.